5-Amino-6-chloropyrimidine-4-thiol
Description
5-Amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) is a heterocyclic compound featuring a pyrimidine backbone substituted with amino (-NH₂), chloro (-Cl), and thiol (-SH) groups at positions 5, 6, and 4, respectively. Its molecular formula is C₄H₄ClN₃S, with a molecular weight of 161.62 g/mol. The thiol group confers nucleophilic reactivity, while the amino and chloro groups influence electronic properties and intermolecular interactions. This compound is utilized in synthesizing dipyrimidyl sulfides and as a precursor in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
5-amino-6-chloro-1H-pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3S/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPZWYCFFRGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C(=C(N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390992 | |
| Record name | 5-Amino-6-chloropyrimidine-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54851-35-3 | |
| Record name | 54851-35-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-Amino-6-chloropyrimidine-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-6-chloro-3,4-dihydropyrimidine-4-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-6-chloropyrimidine-4-thiol can be synthesized through various methods. One common method involves the reaction of pyrimidine-4-thiol with thiourea and ferrous chloride. The reaction equation is as follows:
C4H4N2S+HNCS+FeCl2→C4H4ClN3S+FeCl3
Biological Activity
5-Amino-6-chloropyrimidine-4-thiol (C5H5ClN4S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by the presence of an amino group and a thiol group attached to a pyrimidine ring. Its structure allows for various chemical reactions, making it a versatile building block in pharmaceutical synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including protein kinases involved in cell signaling pathways crucial for cell proliferation and survival. For instance, it affects the phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer .
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism includes the induction of apoptosis and inhibition of tumor growth through interference with critical signaling pathways .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937). The results showed significant inhibition of cell proliferation, with IC50 values indicating strong activity against these cancer types .
- Enzyme Inhibition Studies : Research focusing on the inhibition of glutathione S-transferase (GST) revealed that this compound effectively inhibited this enzyme, which plays a role in detoxification processes within cells. This suggests potential applications in enhancing the efficacy of chemotherapeutic agents by reducing drug resistance .
- Anti-inflammatory Potential : The compound demonstrated notable anti-inflammatory properties by inhibiting COX-2 activity, which is crucial in inflammatory processes. This finding supports further exploration into its use as an anti-inflammatory agent in clinical settings .
Scientific Research Applications
The biological activity of 5-Amino-6-chloropyrimidine-4-thiol is attributed to its interaction with specific molecular targets, leading to various therapeutic applications:
Enzyme Inhibition
The compound has demonstrated the ability to inhibit several enzymes, notably:
- Protein Kinases : It affects the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival, particularly in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines. Key findings include:
- Cytotoxicity : Significant inhibition of cell proliferation in breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cell lines with IC50 values indicating strong anticancer activity .
Anti-inflammatory Properties
This compound has shown potential as an anti-inflammatory agent by inhibiting COX-2 activity, which plays a critical role in inflammatory processes.
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Anticancer Studies : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through interference with critical signaling pathways .
- Enzyme Inhibition Studies : Research on glutathione S-transferase revealed that this compound effectively inhibited this enzyme, suggesting applications in enhancing the efficacy of chemotherapeutic agents by overcoming drug resistance .
- Anti-inflammatory Potential : The compound's ability to inhibit COX-2 activity positions it as a candidate for further exploration in clinical settings for inflammatory diseases.
Comparison with Similar Compounds
Key Findings:
Functional Group Influence: The thiol group in this compound enables disulfide bond formation and metal coordination, distinguishing it from analogs like 4-Amino-6-chloropyrimidine (lacking -SH) . Carboxylic acid derivatives (e.g., 64224-65-3) exhibit higher aqueous solubility but reduced nucleophilicity compared to thiol-containing analogs . Halogen substituents (Cl, Br) enhance electrophilic aromatic substitution reactivity, common in cross-coupling reactions .
Synthetic Utility: this compound reacts with mercaptopyrimidines to form dipyrimidyl sulfides, a pathway less accessible to methoxy or carboxylic acid analogs . 4-Amino-6-chloropyrimidine (CAS 5305-59-9) serves as a ligand precursor in coordination chemistry due to its unsubstituted N1 position .
Structural Similarity Scores :
- Computational analyses rank 5-Chloropyrimidine-4-carboxylic acid (CAS 64224-65-3) as the closest analog (similarity: 0.78), though its -COOH group drastically alters reactivity compared to -SH .
Research Implications
- Pharmaceutical Design: The thiol group in this compound offers unique redox and binding properties, advantageous in prodrug development.
- Agrochemical Applications: Chloro and amino substituents enhance herbicidal activity, as seen in analogs like 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid .
- Limitations : Thiol-containing compounds require careful handling due to oxidation sensitivity, unlike stable carboxylic acid derivatives .
Q & A
Q. What are the recommended synthetic routes for 5-Amino-6-chloropyrimidine-4-thiol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, chlorination of pyrimidine precursors followed by thiolation with thiourea derivatives under inert atmospheres (e.g., N₂) can yield the target compound. Reaction temperature (80–120°C) and solvent choice (e.g., ethanol or DMF) critically affect yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Characterization via HPLC (>95% purity threshold) and spectral analysis (IR, NMR) is essential .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Quantify purity using C18 columns and UV detection (λ = 254 nm).
- Spectroscopy : Confirm structure via IR (C=S stretch ~1090 cm⁻¹) and ¹H-NMR (pyrimidine ring protons δ 6.80–6.88 ppm, NH₂ signals δ ~5.3 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 188.5).
Q. What solvents are optimal for dissolving this compound in experimental settings?
- Methodological Answer : Limited solubility in polar protic solvents (e.g., water) is common. DMSO or DMF are preferred for dissolution in biological assays. For synthetic reactions, ethanol or THF may be used with heating (40–60°C). Pre-solubility screening via turbidity tests at varying temperatures is recommended .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and reactive sites. Focus on the thiol (-SH) and chloro (-Cl) groups for potential substitution. Solvent effects (PCM models) and transition-state analysis (NEB method) refine predictions. Compare computational results with experimental kinetic data (e.g., rate constants from HPLC monitoring) .
Q. What strategies resolve contradictions in reported synthesis yields of this compound across different studies?
- Methodological Answer : Conduct a systematic meta-analysis:
- Variable Isolation : Compare reaction parameters (temperature, solvent, catalyst) across studies.
- Reproducibility Trials : Replicate high-yield protocols with controlled impurity profiling.
- Statistical Modeling : Use ANOVA to identify significant factors (e.g., time > solvent polarity).
Contradictions often arise from unaccounted variables like trace moisture or oxygen exposure .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Perform accelerated stability studies:
- pH Range : Test buffers (pH 2–12) at 25°C and 40°C.
- Analytical Monitoring : Use UV-Vis spectroscopy (λmax shifts indicate degradation) and LC-MS to identify breakdown products (e.g., desulfurized or hydrolyzed derivatives).
Note: Limited published data exists, necessitating original research .
Q. What in vitro and in vivo models are suitable for evaluating the bioactivity of derivatives of this compound?
- Methodological Answer :
- In Vitro : Enzyme inhibition assays (e.g., thymidylate synthase for anticancer potential) with IC₅₀ calculations. Use HepG2 or MCF-7 cell lines for cytotoxicity screening (MTT assay).
- In Vivo : Rodent models for pharmacokinetics (plasma half-life via LC-MS/MS) and toxicity (LD₅₀, histopathology). Dose optimization should consider thiol reactivity and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
